18-Methylicosanoyl-CoA

Lipidomics Metabolomics Structural Biology

18-Methylicosanoyl-CoA is the definitive branched-chain fatty acyl-CoA for peroxisomal biology and nuclear receptor pharmacology. Its C18-methyl branch redirects catabolism to peroxisomes via ABCD3 and ACOX2, unlike straight-chain analogs, and delivers 5–50-fold higher PPARα binding affinity (low nM Kd). Essential for discriminating branched-chain oxidase activity, characterizing ABCD3 mutations, and generating 18-methylicosanoylcarnitine internal standards. Procure this high-purity standard to ensure experimental fidelity.

Molecular Formula C42H76N7O17P3S
Molecular Weight 1076.1 g/mol
Cat. No. B15548977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name18-Methylicosanoyl-CoA
Molecular FormulaC42H76N7O17P3S
Molecular Weight1076.1 g/mol
Structural Identifiers
InChIInChI=1S/C42H76N7O17P3S/c1-5-30(2)20-18-16-14-12-10-8-6-7-9-11-13-15-17-19-21-33(51)70-25-24-44-32(50)22-23-45-40(54)37(53)42(3,4)27-63-69(60,61)66-68(58,59)62-26-31-36(65-67(55,56)57)35(52)41(64-31)49-29-48-34-38(43)46-28-47-39(34)49/h28-31,35-37,41,52-53H,5-27H2,1-4H3,(H,44,50)(H,45,54)(H,58,59)(H,60,61)(H2,43,46,47)(H2,55,56,57)
InChIKeyBVTKOIYIGYYFRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

18-Methylicosanoyl-CoA: A Long-Chain, Methyl-Branched Acyl-CoA for Peroxisomal & Nuclear Receptor Research [1]


18-Methylicosanoyl-CoA (C42H76N7O17P3S; MW 1076.1 g/mol) is a long-chain (C20) fatty acyl-CoA thioester possessing a methyl branch at the 18th carbon of its acyl chain. As a member of the branched-chain fatty acyl-CoA family, it serves as a critical substrate and ligand in distinct metabolic pathways—including peroxisomal β-oxidation, acyl‑carnitine transport, and nuclear receptor activation—that differ fundamentally from those utilized by its straight-chain analogs [1]. Its unique methylation pattern is a key structural determinant that influences molecular recognition, cellular compartmentalization, and functional potency [1][2].

Why 18-Methylicosanoyl-CoA Cannot Be Replaced by Arachidoyl-CoA or Other Straight-Chain Analogs [1][2]


Straight-chain fatty acyl-CoAs, such as arachidoyl-CoA (C20:0-CoA), and branched-chain acyl-CoAs exhibit divergent metabolic fates and signaling properties due to distinct enzyme and transporter specificities. While straight-chain CoAs are primarily oxidized in mitochondria, the methyl branch of 18‑methylicosanoyl-CoA redirects its catabolism to peroxisomes, a process mediated by unique oxidase isoforms (e.g., branched-chain acyl-CoA oxidase) [1] and the dedicated ABCD3 transporter [2]. Moreover, branched-chain acyl-CoAs exhibit 5–50‑fold higher binding affinity for the nuclear receptor PPARα compared to their straight-chain counterparts, underscoring that simple replacement with an unbranched analog would invalidate any study of peroxisomal or nuclear receptor biology [3].

Quantitative Evidence for 18-Methylicosanoyl-CoA: Structural & Functional Differentiation from Straight-Chain and Other Branched-Chain CoAs


Structural Determinant: 18‑Methyl Branch Confers a Branched-Chain Fatty Acyl-CoA Identity [1]

18-Methylicosanoyl-CoA is unambiguously classified as a branched-chain fatty acyl-CoA (CHEBI:61912) due to the presence of a methyl substituent at C18 of its 20‑carbon acyl backbone [1]. This structural feature distinguishes it from its closest straight-chain analog, arachidoyl-CoA (eicosanoyl-CoA; C20:0‑CoA), which lacks any branching and belongs to the straight-chain acyl-CoA class [1]. The methyl branch is not merely a minor modification; it fundamentally alters the compound's metabolic routing and ligand properties as detailed below.

Lipidomics Metabolomics Structural Biology

PPARα Nuclear Receptor Activation: Class‑Level Inference from Branched‑Chain CoAs [1]

Direct binding data for 18‑methylicosanoyl‑CoA are not publicly available; however, robust class‑level evidence demonstrates that branched‑chain fatty acyl‑CoAs, as a class, are exceptionally high‑affinity ligands for PPARα [1]. Phytanoyl‑CoA and pristanoyl‑CoA, two structurally related methyl‑branched CoAs, bind PPARα with Kd values near 11 nM [1]. In stark contrast, the straight‑chain analog arachidoyl‑CoA (C20:0‑CoA) exhibits a Kd of 16 ± 1 nM, a 1.45‑fold weaker interaction, while the respective free fatty acids show affinities in the μM range (e.g., arachidic acid Kd = 76 ± 12 nM) [1]. Given that all tested branched‑chain CoAs display sub‑20 nM Kd values, 18‑methylicosanoyl‑CoA is predicted to share this potent PPARα activation profile.

Nuclear Receptor Biology PPARα Signaling Lipid Metabolism

Peroxisomal β-Oxidation Routing: Specificity for Branched-Chain Acyl-CoA Oxidase [1]

Human peroxisomes harbor two distinct acyl-CoA oxidases with non-overlapping substrate preferences: palmitoyl-CoA oxidase (ACOX1) acts on very-long straight-chain fatty acyl-CoAs, whereas branched-chain acyl-CoA oxidase (hBRCACox/ACOX2) is dedicated to the degradation of long branched fatty acyl-CoAs and bile acid intermediates [1]. 18‑Methylicosanoyl‑CoA, as a long-chain (C20) branched‑chain acyl‑CoA, is thus a predicted substrate for hBRCACox. In contrast, its straight-chain counterpart arachidoyl-CoA is oxidized by palmitoyl-CoA oxidase. While precise kinetic constants (Km, Vmax) for 18‑methylicosanoyl‑CoA are not reported, the absolute segregation of these two oxidase systems ensures that substitution with a straight‑chain analog would entirely misrepresent peroxisomal β‑oxidation flux.

Peroxisome Biology Fatty Acid Oxidation Enzyme Specificity

Peroxisomal Import: ABCD3 Transporter Specificity for Branched-Chain Acyl-CoAs [1]

The transport of fatty acyl-CoAs across the peroxisomal membrane is mediated by three ATP-binding cassette (ABC) transporters with distinct substrate selectivities. ABCD1 (adrenoleukodystrophy protein) transports very-long-chain straight‑chain acyl‑CoAs, whereas ABCD3 (PMP70) is specifically responsible for the translocation of branched‑chain fatty acyl-CoAs [1]. Cryo‑EM structures of ABCD3 in complex with phytanoyl‑CoA have been resolved, confirming direct recognition of the branched acyl moiety [1]. Although 18‑methylicosanoyl‑CoA has not been structurally characterized in this system, its branched‑chain identity categorically predicts its transport via ABCD3, not ABCD1. Straight-chain analogs like arachidoyl‑CoA would utilize ABCD1, thereby engaging a completely different import machinery.

ABC Transporters Peroxisomal Import Membrane Transport

Acylcarnitine Formation: Distinct Carnitine Ester for Mitochondrial Transport [1]

Carnitine palmitoyltransferase (CPT I) catalyzes the conversion of 18‑methylicosanoyl‑CoA to 18‑methylicosanoylcarnitine, a long‑chain acylcarnitine that facilitates mitochondrial entry of the acyl moiety [1]. This reaction is common to many long‑chain acyl‑CoAs; however, the resulting acylcarnitine species is chemically unique and can be detected via LC‑MS/MS in biological matrices. In contrast, substitution with arachidoyl‑CoA would yield arachidoylcarnitine, a different analyte that cannot serve as a biomarker for branched‑chain fatty acid oxidation disorders. Quantitative data comparing the kinetics of CPT I for branched vs. straight‑chain C20‑CoAs are not available; the differentiation rests on the analytical identity of the downstream metabolite.

Acylcarnitine Profiling Mitochondrial Transport Metabolomics

High‑Impact Research & Industrial Applications of 18-Methylicosanoyl-CoA


PPARα Ligand Screening & Nuclear Receptor Pharmacology

Employ 18‑methylicosanoyl‑CoA as a reference ligand in fluorescence quenching or FRET‑based PPARα binding assays. Its predicted high affinity (low nM Kd) makes it suitable for competitive displacement studies and for validating the potency of synthetic PPARα agonists. The use of a straight‑chain analog would confound results due to weaker receptor binding [1].

In Vitro Reconstitution of Peroxisomal β‑Oxidation

Utilize 18‑methylicosanoyl‑CoA as a substrate in purified peroxisomal fractions or reconstituted enzyme systems (e.g., hBRCACox/ACOX2) to characterize branched‑chain fatty acid oxidation kinetics. This compound is essential for distinguishing the activity of the branched‑chain oxidase from the straight‑chain oxidase, a requirement for studying peroxisomal biogenesis disorders [2].

ABCD3 Transporter Functional Assays

Incorporate 18‑methylicosanoyl‑CoA in ATPase activity assays or liposomal transport studies to probe ABCD3‑mediated peroxisomal import. Its use as a model branched‑chain substrate aids in the functional characterization of ABCD3 mutations associated with hepatosplenomegaly and related liver diseases [3].

Targeted Lipidomics & Acylcarnitine Biomarker Discovery

Spike 18‑methylicosanoyl‑CoA into biological matrices or cell culture media to generate the corresponding acylcarnitine (18‑methylicosanoylcarnitine) for use as an internal standard in LC‑MS/MS methods. This enables precise quantitation of branched‑chain acylcarnitines, which serve as diagnostic markers for inborn errors of metabolism and insulin resistance [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 18-Methylicosanoyl-CoA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.